Diltiazem free base
Diltiazem free base
Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem, also known as dilacor or cardizem, belongs to the class of organic compounds known as benzothiazepines. These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms). Diltiazem is a drug which is used for the treatment of hypertension. Diltiazem exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diltiazem has been detected in multiple biofluids, such as urine and blood. Within the cell, diltiazem is primarily located in the membrane (predicted from logP). In humans, diltiazem is involved in the metabolic disorder called the diltiazem action pathway. Diltiazem is a potentially toxic compound.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem, also known as dilacor or cardizem, belongs to the class of organic compounds known as benzothiazepines. These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms). Diltiazem is a drug which is used for the treatment of hypertension. Diltiazem exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diltiazem has been detected in multiple biofluids, such as urine and blood. Within the cell, diltiazem is primarily located in the membrane (predicted from logP). In humans, diltiazem is involved in the metabolic disorder called the diltiazem action pathway. Diltiazem is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
42399-41-7
VCID:
VC0526161
InChI:
InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
SMILES:
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Molecular Formula:
C22H26N2O4S
Molecular Weight:
414.5 g/mol
Diltiazem free base
CAS No.: 42399-41-7
Inhibitors
VCID: VC0526161
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 42399-41-7 |
---|---|
Product Name | Diltiazem free base |
Molecular Formula | C22H26N2O4S |
Molecular Weight | 414.5 g/mol |
IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
Standard InChI | InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1 |
Standard InChIKey | HSUGRBWQSSZJOP-RTWAWAEBSA-N |
Isomeric SMILES | CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Canonical SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC |
Appearance | Solid powder |
Boiling Point | Decomposes |
Colorform | White crystalline powde |
Melting Point | 187-188 209.75 °C 212 °C (decomposes) 231°C |
Physical Description | Solid |
Description | Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output. Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury. Diltiazem, also known as dilacor or cardizem, belongs to the class of organic compounds known as benzothiazepines. These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms). Diltiazem is a drug which is used for the treatment of hypertension. Diltiazem exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Diltiazem has been detected in multiple biofluids, such as urine and blood. Within the cell, diltiazem is primarily located in the membrane (predicted from logP). In humans, diltiazem is involved in the metabolic disorder called the diltiazem action pathway. Diltiazem is a potentially toxic compound. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Intact vials should be stored under refrigeration and protected from freezing. Diltiazem HCl may be stored for up to one month at room temp but should then be destroyed. /Diltiazem HCl/ The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic. |
Solubility | 465 mg/L 0.00 M Soluble in methanol or chloroform In water, 465 mg/l @ 25 °C 1.68e-02 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Aldizem Cardil Cardizem CRD 401 CRD-401 CRD401 Dilacor Dilacor XR Dilren Diltiazem Diltiazem Hydrochloride Diltiazem Malate Dilzem Tiazac |
Reference | 1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem 2: Sajid MS, Whitehouse PA, Sains P, Baig MK. Systematic review of the use of 3: Kubo Y, Fukumoto D, Ishigami T, Hida Y, Arase S. Diltiazem-associated 4: Budriesi R, Ioan P, Carosati E, Cruciani G, Zhorov BS, Chiarini A. Ligands of 5: Fernández-Ruiz M, López-Medrano F, García-Ruiz F, Rodríguez-Peralto JL. 6: Ezeugo U, Glasser SP. Clinical benefits versus shortcomings of diltiazem 7: Sajid MS, Rimple J, Cheek E, Baig MK. The efficacy of diltiazem and 8: Claas SA, Glasser SP. Long-acting diltiazem HCl for the chronotherapeutic 9: Fedele F, Cacciotti L, Di Donato D, Addonisio L, Musarò S, Lavalle C. 10: Soares KV, McGrath JJ. Diltiazem, nifedipine, nimodipine or verapamil for 11: Pool PE. Anomalies in the dosing of diltiazem. Clin Cardiol. 2000 12: O'Connor SE, Grosset A, Janiak P. The pharmacological basis and 13: Iagenskiĭ VA, Grosu AA. [Verapamil and diltiazem in the treatment of atrial 14: Odeh M. Exfoliative dermatitis associated with diltiazem. J Toxicol Clin 15: Kjeldsen SE, Syvertsen JO, Hedner T. Cardiac conduction with diltiazem and 16: Dagenais F, Hollmann C, Buluran J, Cartier R. Clentiazem and diltiazem 17: Traverse JH, Swenson LJ, McBride JW. Acute hepatic injury after treatment 18: Markham A, Brogden RN. Diltiazem. A review of its pharmacology and 19: Roper TA, Sykes R, Gray C. Fatal diltiazem overdose: report of four cases and 20: Beleslin DB, Prostran MS, Jovanović-Mićić D. [Pharmacology--new therapy. |
PubChem Compound | 39186 |
Last Modified | Nov 11 2021 |
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